Carbazochrome sodium sulfonate

Description

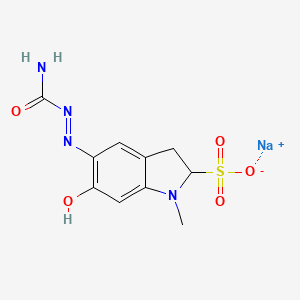

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022732, DTXSID40873058 | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-26-5, 942433-41-2 | |

| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SODIUM SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbazochrome Sodium Sulfonate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent with a dual mechanism of action that contributes to the cessation of bleeding, particularly from capillaries. It is an oxidation product of adrenaline and is utilized in various clinical settings to manage hemorrhage.[1][2] Its efficacy stems from two primary pathways: direct action on platelets to promote aggregation and a stabilizing effect on the vascular endothelium to reduce permeability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

The therapeutic effect of Carbazochrome sodium sulfonate is multifaceted, involving both the cellular components of hemostasis and the integrity of the blood vessel wall.

Hemostatic Action: Platelet Aggregation and Activation

CSS directly influences platelet function to promote the formation of a primary platelet plug, a critical step in hemostasis.[3][4] The proposed signaling cascade is initiated by the interaction of carbazochrome with α-adrenergic receptors on the platelet surface.[3][5]

This interaction triggers the following sequence of intracellular events:

-

Gq Protein Activation: The α-adrenoreceptor is coupled to a Gq protein, which is activated upon ligand binding.[3]

-

PLC Activation and IP3/DAG Formation: The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm and significantly increasing intracellular free calcium concentration.[3][5]

-

Downstream Calcium-Mediated Effects: The surge in intracellular Ca2+ leads to:

-

Activation of PLA2 and Thromboxane A2 (TxA2) Synthesis: Calcium activates phospholipase A2 (PLA2), which initiates the arachidonic acid pathway, culminating in the synthesis of endoperoxides like TxA2, a potent vasoconstrictor and platelet aggregator.[3]

-

Platelet Contraction: Calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin and causing platelet shape change and contraction.[3]

-

Granule Release: The activation cascade promotes the release of pro-aggregatory substances from platelet granules, such as adenosine (B11128) diphosphate (B83284) (ADP), serotonin, and von Willebrand factor (vWF), further amplifying the hemostatic response.[3]

-

Vasculoprotective Action: Endothelial Barrier Stabilization

Beyond its direct effects on platelets, CSS exerts a significant vasculoprotective effect by stabilizing capillary endothelium, thereby reducing local permeability and fluid leakage.[6][7] This is particularly important in conditions characterized by vascular hyperpermeability.

The mechanism involves the inhibition of signaling pathways in endothelial cells that lead to barrier dysfunction:

-

Inhibition of Phosphoinositide Hydrolysis: CSS reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[8][9][10] Vasoactive agents such as thrombin, bradykinin (B550075), and tryptase typically bind to Gq-coupled receptors on endothelial cells, activating PLC and leading to IP3 production.[8] CSS (at concentrations of 0.1–10 μM) has been shown to concentration-dependently reduce the formation of IP3 induced by these agents.[8][9]

-

Preservation of Endothelial Cytoskeleton and Junctions: The inhibition of this pathway prevents the downstream consequences of agonist stimulation. Specifically, CSS reverses the formation of intracellular actin stress fibers and the disruption of VE-cadherin at cell-to-cell junctions, which are hallmarks of increased endothelial permeability.[8][9][11]

-

Specificity of Action: The action of CSS is specific. It does not affect the hyperpermeability induced by agents that bypass the PLC pathway, such as Ca2+ ionophores (e.g., ionomycin) or phorbol (B1677699) esters (PMA), which directly activate protein kinase C.[8][9] This pinpoints its site of action to the inhibition of PLC-mediated phosphoinositide hydrolysis.

Quantitative Data Summary

The effects of this compound have been quantified in both in vitro and clinical settings.

Table 1: Summary of Preclinical (In Vitro) Data

| Parameter Measured | Cell Type | Conditions | Concentration of CSS | Result | Reference |

| Endothelial Barrier Function | Porcine Aortic Endothelial Cells (PAECs) | Dysfunction induced by tryptase, thrombin, bradykinin | 0.1–1 μM | Reversal of barrier dysfunction | [8][9] |

| Phosphoinositide Hydrolysis | Porcine Aortic Endothelial Cells (PAECs) | Stimulation with bradykinin and thrombin | 0.1–10 μM | Concentration-dependent reduction in [3H]inositol triphosphate formation | [8][9] |

Table 2: Summary of Clinical Efficacy Data (Total Knee Arthroplasty)

| Study | Groups | N | Primary Outcome: Total Blood Loss (mL, Mean ± SD) | P-value vs. Control | Reference |

| Luo et al. (2020) | A: TXA + Topical & IV CSS | 50 | 609.92 ± 221.24 | < .05 | [12] |

| B: TXA + Topical CSS | 50 | 753.16 ± 247.67 | < .05 | [12] | |

| C: TXA + IV CSS | 50 | 829.23 ± 297.45 | < .05 | [12] | |

| D: TXA Only (Control) | 50 | 1158.26 ± 334.13 | N/A | [12] |

TXA: Tranexamic Acid; IV: Intravenous

Key Experimental Methodologies

The mechanisms of CSS have been elucidated through specific experimental models. The protocols for key assays are detailed below.

Endothelial Barrier Function Assay

This assay quantifies the integrity of an endothelial cell monolayer by measuring the passage of a large molecule across it.

-

Objective: To determine the effect of CSS on endothelial permeability induced by vasoactive agents.

-

Cell Culture: Porcine aortic endothelial cells (PAECs) are cultured on microporous membrane inserts until a confluent monolayer is formed.[8][9]

-

Procedure:

-

The PAEC monolayers are treated with a vasoactive agent (e.g., thrombin, bradykinin) in the presence or absence of varying concentrations of CSS (0.1–1 μM).[8]

-

Albumin-conjugated Evans blue dye is added to the upper chamber of the insert.[8][9]

-

After a defined incubation period, the amount of dye that has transported across the monolayer into the lower chamber is quantified spectrophotometrically.

-

A decrease in the amount of transported dye in the CSS-treated groups compared to the agonist-only group indicates a reversal of barrier dysfunction.

-

Phosphoinositide Hydrolysis Assay

This biochemical assay measures the production of a key second messenger to assess the activation of the PLC pathway.

-

Objective: To determine if CSS inhibits agonist-induced PLC activation in endothelial cells.

-

Cell Preparation: PAECs are labeled by incubating them with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[8][9]

-

Procedure:

-

The labeled cells are pre-incubated with varying concentrations of CSS (0.1–10 μM).[8][9]

-

Cells are then stimulated with an agonist (e.g., thrombin, bradykinin) to activate the PLC pathway.

-

The reaction is stopped, and the water-soluble inositol phosphates are extracted.

-

Anion-exchange chromatography is used to separate [3H]inositol triphosphate from other components.

-

The amount of radioactivity corresponding to [3H]inositol triphosphate is measured using liquid scintillation counting.

-

A reduction in [3H]inositol triphosphate formation in CSS-treated cells indicates inhibition of the phosphoinositide hydrolysis pathway.[8][9]

-

Representative Clinical Trial Workflow

The clinical efficacy of CSS is often evaluated in randomized controlled trials (RCTs), particularly in surgical settings where blood loss is a concern.

Conclusion

The mechanism of action of this compound is robust and bipartite. It enhances primary hemostasis by activating platelets through an α-adrenergic, Gq-protein coupled pathway, leading to aggregation and the formation of a platelet plug.[3][5] Concurrently, it reduces blood loss from capillaries by directly stabilizing the endothelial barrier, a function it achieves by inhibiting agonist-induced phosphoinositide hydrolysis, thereby preserving the integrity of the endothelial cytoskeleton and cell-cell junctions.[8][9] This dual functionality makes CSS an effective agent for managing capillary bleeding in various clinical scenarios.

References

- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenochrome - Wikipedia [en.wikipedia.org]

- 3. Carbazochrome - Wikipedia [en.wikipedia.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazochrome Sodium Sulfonate: A Technical Guide to its Role in Capillary Stabilization and Hemostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenochrome, is a hemostatic agent utilized in the management of capillary bleeding. Its efficacy is attributed to its ability to enhance capillary stability by reducing permeability and increasing resistance of the capillary bed. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of CSS, focusing on its role in modulating endothelial cell signaling pathways. Furthermore, this document consolidates quantitative data from clinical studies, details relevant experimental protocols for assessing capillary function, and presents visual representations of the key signaling cascades and experimental workflows.

Introduction

Capillary hemorrhage, characterized by the oozing of blood from the smallest blood vessels, is a common clinical occurrence in various surgical and medical conditions. While often self-limiting, persistent capillary bleeding can lead to significant blood loss and associated complications. Carbazochrome sodium sulfonate has been employed as a therapeutic agent to address such bleeding by targeting the integrity of the capillary endothelium. Unlike systemic hemostatic agents that influence the coagulation cascade, CSS primarily acts locally on the microvasculature to promote hemostasis. This guide delves into the scientific basis of its action, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: Capillary Stabilization

The primary mechanism of this compound in promoting hemostasis lies in its ability to stabilize the capillary endothelium, thereby reducing vascular permeability. This effect is achieved through the inhibition of signaling pathways activated by various vasoactive substances that lead to endothelial barrier dysfunction.

Inhibition of the Phosphoinositide/Phospholipase C (PLC) Signaling Pathway

Vasoactive agents such as bradykinin (B550075) and thrombin, often present at sites of injury or inflammation, bind to their respective Gq-protein coupled receptors (GPCRs) on the surface of endothelial cells.[1][2] This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

This compound exerts its capillary-stabilizing effect by inhibiting this agonist-induced phosphoinositide hydrolysis.[1] By preventing the formation of IP3, CSS mitigates the subsequent release of intracellular calcium (Ca2+), a key event in the signaling cascade that leads to increased endothelial permeability.[1]

Modulation of Endothelial Cell Junctions and the Actin Cytoskeleton

The increase in intracellular Ca2+ triggered by vasoactive agents leads to the disruption of endothelial cell-cell junctions, primarily through effects on VE-cadherin and the actin cytoskeleton. This results in the formation of intercellular gaps, increasing vascular permeability. This compound, by inhibiting the initial signaling cascade, prevents these downstream effects. Studies have shown that CSS can reverse the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells induced by agents like tryptase.[3]

Quantitative Data from Clinical Studies

The hemostatic efficacy of this compound has been evaluated in various clinical settings, particularly in surgical procedures where capillary bleeding is a concern. The following tables summarize quantitative data from studies investigating the use of CSS, often in combination with other hemostatic agents like tranexamic acid (TXA).

Table 1: Efficacy of this compound in Orthopedic Surgery

| Study / Surgical Procedure | Treatment Groups | Key Quantitative Outcomes | Reference |

| Total Knee Arthroplasty (TKA) | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (P < .05 vs A, B, C) | [4][5] |

| Total Hip Arthroplasty (THA) | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only (Placebo) | Total Blood Loss (mL): - Group A: 605.0 ± 235.9- Group B: 790.9 ± 280.7- Group C: 844.8 ± 248.1- Group D: 1064.9 ± 318.3 (p < 0.001 vs A, B, C) | [6][7] |

| Meta-analysis of Arthroplasty (TKA & THA) | TXA + CSS vs. TXA alone | Total Blood Loss Reduction (Mean Difference): -230.92 mL (95% CI: -271.69 to -190.14)Hidden Blood Loss Reduction (Mean Difference): -220.52 mL (95% CI: -263.78 to -177.27) | [8][9][10] |

Table 2: Efficacy of this compound in Other Conditions

| Study / Condition | Treatment | Key Quantitative Outcomes | Reference |

| Colonic Diverticular Bleeding | CSS vs. Control | No significant difference in in-hospital mortality, length of stay, total costs, or need for blood transfusion. | [11][12] |

| Bleeding Trauma Patients | CSS + TXA vs. TXA alone | CSS administration was an independent factor for the reduction of Red Blood Cell (RBC) transfusion (p=0.04). No significant difference in mortality. | [1][13] |

| Refractory Chronic Prostatitis | CSS (30 mg three times a day) | Pain Score (0-10): - Baseline: 3.2 ± 2.1- 4 weeks: 1.7 ± 1.4- 8 weeks: 1.1 ± 1.8 (Significant improvement) | [14][15] |

Experimental Protocols

The following sections detail methodologies for key experiments used to evaluate capillary stabilization and permeability, relevant to the study of this compound.

Capillary Fragility Test (Rumpel-Leede Test)

This test assesses the fragility of capillaries by challenging them with increased pressure.

-

Objective: To evaluate the resistance of capillaries to pressure and identify tendencies for petechial hemorrhages.

-

Procedure:

-

Inspect the subject's forearm for any pre-existing petechiae.

-

Place a blood pressure cuff on the upper arm.

-

Inflate the cuff to a pressure midway between the systolic and diastolic blood pressures.

-

Maintain this pressure for 5 minutes.[16]

-

Deflate and remove the cuff.

-

Wait for 5 to 10 minutes before observing the forearm for the appearance of new petechiae.[16]

-

Count the number of petechiae within a pre-defined circular area (e.g., 1-inch diameter) on the forearm.

-

-

Interpretation: An increased number of petechiae suggests increased capillary fragility. The threshold for a positive test can vary, but generally, more than 10-20 petechiae per square inch is considered abnormal.[17][18]

References

- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A role for thrombin receptor signaling in endothelial cells during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bradykinin receptor-1 activation induces inflammation and increases the permeability of human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of this compound on refractory chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bradykinin signaling regulates solute permeability and cellular junction organization in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Roles of bradykinin in vascular permeability and angiogenesis in solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Carbazochrome Sodium Sulfonate

This technical guide provides a comprehensive overview of the chemical synthesis and purification process for Carbazochrome (B1668341) Sodium Sulfonate, a hemostatic agent used to reduce capillary bleeding. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Process

The synthesis of Carbazochrome Sodium Sulfonate is a multi-step process that begins with the reaction of carbazochrome (adrenochrome monosemicarbazone) with a sulfiting agent, followed by a series of purification steps to yield the final high-purity product. The overall process can be broken down into the following key stages:

-

Dissolution and Reaction: Carbazochrome, sodium bisulfite, and ascorbic acid are dissolved in purified water and heated to initiate the sulfonation reaction.

-

Decolorization and Filtration: The reaction mixture is treated with a decolorizing agent, typically activated carbon, to remove impurities, followed by filtration.

-

Crystallization: The pH of the filtrate is adjusted, and the solution is cooled to induce crystallization of the this compound.

-

Refinement and Drying: The crystals are isolated by filtration, washed, and dried under vacuum to obtain the final product.

This process is designed to be efficient, with reported yields exceeding 90% and purity levels greater than 99%.[1][2]

Chemical Reaction Scheme

The core of the synthesis is the addition of a sulfonate group to the carbazochrome molecule. The reaction is typically carried out in an aqueous solution.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature and represent a typical laboratory-scale synthesis and purification process.

Synthesis of this compound

Materials:

-

Carbazochrome

-

Sodium Bisulfite (Sodium Metabisulfite can also be used)

-

Ascorbic Acid

-

Purified Water

-

Activated Carbon (medicinal grade)

-

Alkaline solution (e.g., Sodium Hydroxide solution) for pH adjustment

-

Acetone

Procedure:

-

Dissolution and Reaction:

-

In a suitable reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and a small amount of ascorbic acid as an antioxidant.[1][2]

-

Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.[1][2]

-

Maintain the reaction temperature at 60-90°C for 20-60 minutes to ensure the completion of the sulfonation reaction.[1][2]

-

-

Decolorization and Filtration:

-

To the warm reaction solution, add a small amount of medicinal activated carbon (approximately 0.15-0.16% of the reaction solution weight).[1]

-

Stir the mixture at 60-90°C for 20-60 minutes to decolorize the solution.[1]

-

Filter the hot solution through a suitable filter medium to remove the activated carbon and other insoluble impurities. A centrifugal filter can also be used.[1][2]

-

Wash the filter cake with a small amount of hot purified water and combine the washings with the filtrate.

-

-

Crystallization:

-

Refinement and Drying:

-

Isolate the precipitated crystals by filtration, for example, using a centrifugal filter.[1][2]

-

Wash the crystals sequentially with purified water and then with acetone.[1]

-

Dry the purified crystals in a vacuum oven at a temperature of 50-80°C and a vacuum of -0.08 to -0.095 MPa for 6-10 hours to yield the final this compound product.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis and purification process as derived from the cited literature.

| Parameter | Value | Reference |

| Reactant Ratios (by weight) | ||

| Purified Water | 50 - 100 parts | [1] |

| Carbazochrome | 10 - 15 parts | [1] |

| Sodium Bisulfite | 5 - 12 parts | [1] |

| Ascorbic Acid | 0.5 - 5 parts | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 60 - 90 °C | [1][2] |

| Reaction Time | 20 - 60 minutes | [1][2] |

| Purification Parameters | ||

| Decolorization Temperature | 60 - 90 °C | [1] |

| Decolorization Time | 20 - 60 minutes | [1] |

| Crystallization Standing Time | 8 - 16 hours | [2] |

| Drying Temperature | 50 - 80 °C | [1] |

| Drying Time | 6 - 10 hours | [1] |

| Product Specifications | ||

| Yield | > 90% | [1] |

| Purity | > 99% | [1] |

| pH of 1.6% aqueous solution | 5.0 - 6.0 | |

| Water Content | 13.0 - 16.0% |

Purification and Quality Control

The purity of the final this compound product is critical for its use as a pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to assess purity and identify any related substances or degradation products.

HPLC Method for Purity Analysis

Several HPLC methods have been reported for the analysis of this compound. A typical method involves:

-

Column: A reversed-phase column, such as a C18 or an HP-ODS Hypersil column, is commonly used.

-

Mobile Phase: A gradient elution is often employed. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.01 mol·L-1, pH 3.0) and acetonitrile (B52724) can be used as the mobile phase.

-

Flow Rate: A typical flow rate is 1.0 mL·min-1.

-

Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the analyte and any impurities.

This method is capable of separating this compound from its potential degradation products and related substances.

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Understanding the pharmacokinetics and pharmacodynamics of Carbazochrome sodium sulfonate.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbazochrome (B1668341) Sodium Sulfonate

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to control capillary and parenchymal hemorrhage.[1][2] It is an oxidation product of adrenaline (epinephrine) but notably lacks the systemic sympathomimetic effects, such as impacts on the cardiovascular or respiratory systems, associated with its parent compound.[3] This agent functions primarily by reducing capillary permeability and promoting platelet aggregation to form a plug at the site of bleeding.[3][4] It is utilized in various clinical settings, including the management of bleeding during and after surgical procedures.[5][6][7] This document provides a detailed overview of its pharmacodynamic and pharmacokinetic properties, supported by experimental data and methodologies.

Pharmacodynamics: Mechanism of Action

The primary hemostatic effect of Carbazochrome is achieved through its interaction with the vascular endothelium and platelets.[1] It is classified as an alpha-adrenergic receptor agonist.[5]

1. Interaction with Platelets: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[4][8] These receptors are Gq-protein coupled. Activation initiates a signaling cascade involving the Phospholipase C (PLC) IP3/DAG pathway.[1][4] This leads to an increase in the intracellular concentration of free calcium ions (Ca2+).[1][8] The elevated calcium levels trigger several downstream effects:

-

Platelet Shape Change and Contraction: Calcium binds to calmodulin, which in turn activates myosin light-chain kinase. This allows myosin to interact with actin filaments, causing platelet contraction and a change in shape.[1][8]

-

Release of Aggregating Factors: The change in platelet morphology promotes the release of crucial factors from within the platelet, including serotonin, ADP, Von Willebrand factor (vWF), and platelet-activating factor (PAF).[4][8] These agents further amplify platelet aggregation and adhesion, leading to the formation of a stable platelet plug.[4]

2. Effect on Vascular Permeability: Carbazochrome exhibits a stabilizing effect on capillaries. It has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin (B550075) and thrombin.[1][4][9] This action is attributed to its ability to inhibit agonist-induced phosphoinositide hydrolysis in endothelial cells, thereby preserving the integrity of the endothelial barrier.[9][10]

Signaling Pathway Diagram

Caption: Mechanism of action of Carbazochrome on platelets.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in publicly available literature.[2] However, studies in animal models provide valuable insights into its absorption, distribution, and elimination profile.

Quantitative Pharmacokinetic Data

A key study conducted in rabbits characterized the pharmacokinetic parameters following intramuscular administration. The data indicated that the drug's behavior aligns with a one-compartment model.[11][12]

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Time to Peak Concentration | Tmax | 23.00 ± 2.01 | min |

| Peak Plasma Concentration | Cmax | 5.09 ± 0.29 | µg·mL⁻¹ |

| Area Under the Curve (0-t) | AUC₀₋ₜ | 180.82 ± 15.29 | µg·min·mL⁻¹ |

| Elimination Half-life | t₁/₂ | 18.28 ± 2.47 | min |

| Table 1: Pharmacokinetic parameters of this compound in rabbits following intramuscular injection.[11][12] |

A separate clinical study involving patients undergoing total hip arthroplasty mentioned a mean half-life of 2.51 hours (SD 0.95), though detailed experimental conditions for this determination were not provided.[13]

Clinical Efficacy and Pharmacodynamic Outcomes

The pharmacodynamic effects of this compound are demonstrated through its clinical efficacy in reducing bleeding. Several randomized controlled trials and meta-analyses have quantified its impact, particularly when used in combination with other hemostatic agents like tranexamic acid (TXA).

| Study Type / Groups | Primary Outcome | Result (Mean ± SD or Effect Size) | Significance |

| Meta-Analysis (CSS + TXA vs. TXA alone) | Total Blood Loss | Mean Difference = -230.92 mL | P < 0.00001 |

| Meta-Analysis (CSS + TXA vs. TXA alone) | Hidden Blood Loss | Mean Difference = -220.52 mL | P < 0.00001 |

| RCT (THA) - Group A (CSS + TXA) | Total Blood Loss | 668.84 ± 230.95 mL | P < 0.05 (vs. B & C) |

| RCT (THA) - Group B (TXA alone) | Total Blood Loss | 940.96 ± 359.22 mL | - |

| RCT (THA) - Group C (Placebo) | Total Blood Loss | 1166.52 ± 342.85 mL | - |

| Table 2: Summary of clinical efficacy data for this compound (CSS) in orthopedic surgery.[14][15] (RCT: Randomized Controlled Trial; THA: Total Hip Arthroplasty) |

These studies demonstrate a significant pharmacodynamic effect, where the addition of this compound to standard hemostatic protocols leads to a clinically relevant reduction in perioperative blood loss.[13][14][15]

Experimental Protocols

Rabbit Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound following intramuscular injection.[11][12]

-

Subjects: Japanese big-ear white rabbits.

-

Administration: A solution of this compound was administered via intramuscular injection.

-

Sampling: Blood samples were collected at predetermined time points post-administration. Plasma was separated for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify the drug concentration in plasma samples.

-

Mobile Phase: A mixture of 0.12% Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) and acetonitrile (B52724) in a 91:9 ratio.[11][12]

-

-

Data Analysis: The plasma concentration-time data was fitted to a one-compartment pharmacokinetic model using specialized software (e.g., DAS 2.1.1) to calculate parameters like Tmax, Cmax, AUC, and t₁/₂.[11][12]

Experimental Workflow Diagram

Caption: Workflow for the rabbit pharmacokinetic study.

In-Vitro Endothelial Permeability Assay

-

Objective: To investigate the effect of this compound on endothelial barrier dysfunction.[9]

-

Model: Monolayers of cultured porcine aortic endothelial cells (PAECs).

-

Methodology: The endothelial barrier function was assessed by measuring the transendothelial transport of a tracer molecule.

-

Cells were cultured on a permeable support (e.g., a Transwell insert).

-

The test compound (this compound) was added to the cell culture.

-

A vasoactive agent (e.g., bradykinin, thrombin) was introduced to induce hyperpermeability.[9][10]

-

An albumin-conjugated Evans blue solution was added to the upper chamber.

-

After a set incubation period, the amount of the tracer that had passed through the endothelial monolayer into the lower chamber was quantified spectrophotometrically.

-

-

Outcome: A reduction in the amount of tracer in the lower chamber in the presence of this compound indicated a protective, barrier-stabilizing effect.

Conclusion

This compound is a hemostatic agent with a well-defined pharmacodynamic mechanism centered on α-adrenoceptor-mediated platelet activation and stabilization of the capillary endothelium. While comprehensive human pharmacokinetic data remains sparse, animal studies provide a foundational understanding of its kinetic profile, characterized by rapid absorption and elimination after intramuscular administration. Clinical data strongly supports its pharmacodynamic efficacy in reducing blood loss, especially as an adjunct to other hemostatic therapies in surgical settings. The detailed experimental protocols outlined herein provide a basis for further research and development of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Monosemicarbazone Adrenochrome | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Adrenochrome Monosemicarabzone | Uses, Side Effects & Medicines | Truemeds [truemeds.in]

- 7. montagelabs.com [montagelabs.com]

- 8. Carbazochrome - Wikipedia [en.wikipedia.org]

- 9. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Carbazochrome Sodium Sulfonate: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive technical guide has been compiled to elucidate the molecular targets and cellular pathways affected by Carbazochrome sodium sulfonate (CSS), a hemostatic and capillary-stabilizing agent. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the current understanding of CSS's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved.

This compound is recognized for its ability to reduce capillary permeability and increase capillary resistance, thereby controlling bleeding.[1][2] Recent research has begun to shed light on the specific molecular interactions and cellular processes that underpin these therapeutic effects. This guide synthesizes findings from various studies to present a cohesive overview of the drug's impact on endothelial barrier function, inflammation, and hemostasis.

Key Molecular Targets and Cellular Effects

The primary mechanism of action of this compound involves the stabilization of the vascular endothelium. It has been shown to counteract endothelial barrier dysfunction induced by various vasoactive substances.[3] This is achieved, in part, through the inhibition of agonist-induced phosphoinositide hydrolysis.[1][3]

Signaling Pathway of this compound in Endothelial Cells

Caption: Signaling pathway of CSS in endothelial cells.

CSS has been demonstrated to interact with α-adrenoreceptors on the surface of platelets and endothelial cells.[4] This interaction is coupled to a Gq protein, which in turn activates Phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] CSS exerts its effect by inhibiting this hydrolysis.[3] The subsequent reduction in IP3 levels leads to decreased release of intracellular calcium.[4] This cascade of events culminates in the stabilization of the actin cytoskeleton, reducing the formation of stress fibers, and the strengthening of VE-cadherin junctions between endothelial cells, ultimately leading to decreased vascular permeability.[3]

Quantitative Data Summary

The effects of this compound have been quantified in several pre-clinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Endothelial Permeability

| Parameter | Vasoactive Agent | CSS Concentration | Effect | Reference |

| Endothelial Barrier Dysfunction | Tryptase, Thrombin, Bradykinin (B550075) | 0.1 - 1 µM | Reversal of dysfunction | [3] |

| [³H]inositol triphosphate formation | Bradykinin, Thrombin | 0.1 - 10 µM | Concentration-dependent reduction | [3] |

Table 2: Hemostatic Effects of this compound in Clinical Trials

| Study Population | Intervention | Outcome | Result | Reference |

| Total Knee Arthroplasty | TXA + Topical & IV CSS (Group A) vs. TXA alone (Group D) | Total Blood Loss (mL) | 609.92 ± 221.24 vs. 1158.26 ± 334.13 (P < .05) | [5] |

| Total Knee Arthroplasty | TXA + Topical CSS (Group B) vs. TXA alone (Group D) | Total Blood Loss (mL) | 753.16 ± 247.67 vs. 1158.26 ± 334.13 (P < .05) | [5] |

| Total Knee Arthroplasty | TXA + IV CSS (Group C) vs. TXA alone (Group D) | Total Blood Loss (mL) | 829.23 ± 297.45 vs. 1158.26 ± 334.13 (P < .05) | [5] |

| Colonic Diverticular Bleeding | CSS vs. Control | In-hospital mortality | 0.6% vs. 0.5% (No significant difference) | [2] |

| Colonic Diverticular Bleeding | CSS vs. Control | Length of stay (days) | 11.4 vs. 11.0 (Longer in CSS group) | [2] |

| Bleeding Trauma Patients | TXA + CSS vs. TXA alone | RBC transfusion | CSS was an independent factor for reduction | [6] |

Table 3: Anti-inflammatory Effects of this compound

| Study Population | Intervention | Biomarker | Result | Reference |

| Total Knee Arthroplasty | TXA + CSS vs. TXA alone | Inflammatory biomarker levels | Significantly improved in CSS groups | [5] |

Detailed Experimental Methodologies

To ensure the reproducibility and further investigation of the effects of this compound, detailed protocols for key experiments are provided below.

Determination of Endothelial Barrier Function

Experimental Workflow for Endothelial Permeability Assay

Caption: Workflow for endothelial permeability assay.

The endothelial barrier function can be assessed by measuring the transendothelial transport of albumin-conjugated Evans blue dye across a monolayer of cultured endothelial cells, such as porcine aortic endothelial cells (PAECs).[3]

-

Cell Culture: PAECs are cultured on microporous membrane filters (e.g., Transwell inserts).

-

Monolayer Formation: Cells are grown to confluence to form a tight monolayer, mimicking the endothelial barrier.

-

Treatment: The endothelial monolayer is pre-treated with various concentrations of this compound before being challenged with a vasoactive substance (e.g., tryptase, thrombin, or bradykinin) to induce hyperpermeability.

-

Permeability Assay: Albumin-conjugated Evans blue is added to the upper chamber of the Transwell insert.

-

Quantification: After a defined incubation period, the amount of Evans blue that has traversed the endothelial monolayer into the lower chamber is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm). A decrease in the amount of transported Evans blue in the presence of CSS indicates a protective effect on the endothelial barrier.

Immunofluorescence Analysis of Cytoskeletal and Junctional Proteins

Logical Relationship for Cytoskeletal Analysis

Caption: Logic of immunofluorescence analysis.

Immunofluorescence staining is employed to visualize the effects of this compound on the organization of the actin cytoskeleton and the localization of the adherens junction protein VE-cadherin in endothelial cells.[3]

-

Cell Preparation: Endothelial cells are grown on glass coverslips and treated with a permeability-inducing agent in the presence or absence of CSS.

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular structures.

-

Staining:

-

F-actin stress fibers are stained using a fluorescently labeled phalloidin (B8060827) conjugate (e.g., rhodamine-phalloidin).

-

VE-cadherin is labeled using a specific primary antibody followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).

-

Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

-

Imaging: The stained cells are visualized using a fluorescence microscope. A reduction in the formation of actin stress fibers and a more continuous, organized pattern of VE-cadherin at cell-cell junctions in CSS-treated cells are indicative of its barrier-stabilizing effect.

Measurement of [³H]inositol Triphosphate Formation

This assay quantifies the inhibitory effect of this compound on the production of the second messenger inositol triphosphate.[3]

-

Cell Labeling: Cultured endothelial cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.

-

Treatment: The labeled cells are pre-incubated with CSS before stimulation with an agonist (e.g., bradykinin or thrombin) that activates phospholipase C.

-

Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.

-

Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of [³H]inositol triphosphate is determined by liquid scintillation counting. A decrease in [³H]inositol triphosphate formation in the presence of CSS confirms its inhibitory effect on the phosphoinositide signaling pathway.

This technical guide provides a foundational understanding of the molecular and cellular effects of this compound. The presented data and methodologies offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in conditions characterized by vascular hyperpermeability and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]

Carbazochrome Sodium Sulfonate: A Technical Overview of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenaline, has long been utilized as a hemostatic agent due to its ability to reduce capillary permeability and fragility.[1] Emerging clinical evidence, however, suggests a significant role for CSS in modulating inflammatory responses, particularly in postoperative settings.[2][3][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of Carbazochrome sodium sulfonate, summarizing key clinical findings, proposing a potential mechanism of action, and detailing relevant experimental protocols for future investigation. While the precise molecular pathways remain to be fully elucidated, this document synthesizes the current understanding and provides a framework for further research into its therapeutic potential as an anti-inflammatory agent.

Introduction

This compound is a hemostatic drug that has demonstrated efficacy in controlling capillary and parenchymal hemorrhage.[5] Its primary mechanism in hemostasis is attributed to its ability to stabilize blood vessels and promote platelet aggregation.[2][4] Recently, a number of clinical studies have highlighted the anti-inflammatory effects of CSS, particularly when used in conjunction with other agents like tranexamic acid in major surgeries such as total knee and hip arthroplasty.[6][7] These studies consistently report a reduction in postoperative inflammation, as evidenced by decreased levels of key inflammatory biomarkers.[6] This has spurred interest in understanding the underlying mechanisms of its anti-inflammatory action, suggesting a therapeutic potential beyond hemostasis.

Clinical Evidence of Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been primarily observed in clinical trials focused on orthopedic surgery. These studies provide quantitative data on the reduction of inflammatory markers in patients treated with CSS.

Data Presentation

The following table summarizes the key findings from randomized controlled trials investigating the anti-inflammatory effects of this compound in postoperative patients.

| Study Focus | Patient Cohort | Treatment Groups | Key Inflammatory Biomarkers Measured | Summary of Findings | Reference |

| Total Knee Arthroplasty (TKA) | 200 patients undergoing unilateral primary TKA | Group A: TXA + topical & IV CSS; Group B: TXA + topical CSS; Group C: TXA + IV CSS; Group D: TXA only | Postoperative swelling rate, general biomarkers of inflammation | Groups A, B, and C showed significantly improved biomarker levels of inflammation compared to Group D. | [3][8] |

| Simultaneous Bilateral Total Hip Arthroplasty (SBTHA) | 100 patients undergoing SBTHA | Group A: TXA only; Group B: TXA + CSS | Levels of inflammatory reactants | Group B demonstrated a significant improvement in inflammatory biomarker levels compared to Group A. | [6] |

| Total Hip Arthroplasty (THA) | 150 patients undergoing unilateral primary THA | Group A: TXA + topical CSS; Group B: TXA only; Group C: Placebo | Inflammatory marker levels | Group A showed significantly improved biomarker levels of inflammation compared to Group B. | [7] |

Proposed Mechanism of Anti-Inflammatory Action

While direct molecular evidence is still emerging, the known physiological effects of this compound allow for the postulation of a potential anti-inflammatory mechanism. It is reported to inhibit vascular hyperpermeability induced by various vasoactive agents.[5] This effect on the endothelium may be central to its anti-inflammatory properties.

A key event in inflammation is the increase in vascular permeability, which allows for the infiltration of immune cells and inflammatory mediators into tissue. By stabilizing the endothelial barrier, this compound may indirectly suppress the inflammatory cascade. A potential, yet unconfirmed, pathway could involve the modulation of signaling cascades that regulate endothelial cell junctions and permeability, which in turn could reduce the extravasation of leukocytes and inflammatory cytokines, thereby dampening the overall inflammatory response.

Below is a diagram illustrating a hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: A Framework for Investigating the Potential Antioxidant Activity of Carbazochrome Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate (CSS) is a derivative of adrenaline primarily recognized for its hemostatic and capillary-stabilizing effects.[1] It is clinically utilized to manage bleeding from capillaries by reducing their permeability and promoting the retraction of damaged vessel ends.[2][3] Recent studies have also highlighted its anti-inflammatory properties, particularly in surgical settings where it has been shown to reduce perioperative blood loss and inflammatory responses.[4][5]

While the primary mechanism of action is linked to vascular stability,[6] the observed anti-inflammatory effects suggest a potential, yet unexplored, role in mitigating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathogenic factor in inflammation and tissue damage. This guide proposes a comprehensive experimental framework to investigate the potential antioxidant activity of Carbazochrome sodium sulfonate, providing researchers with the necessary protocols and conceptual models to explore this therapeutic avenue.

Proposed Experimental Investigation Workflow

To systematically evaluate the antioxidant potential of this compound, a multi-tiered approach is recommended, progressing from basic chemical assays to more complex cellular models.

Caption: Proposed workflow for investigating CSS antioxidant activity.

Detailed Experimental Protocols

In Vitro Radical Scavenging: DPPH Assay

This assay assesses the ability of this compound to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.24 mg/mL DPPH solution in ethanol. The initial absorbance should be approximately 1.1 at 517 nm.[7]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Create a series of dilutions of the CSS stock solution to test a range of concentrations.

-

Ascorbic acid or Trolox should be used as a positive control.[8]

-

-

Reaction Setup (96-well plate):

-

Incubation and Measurement:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of CSS required to inhibit 50% of the DPPH radical) can be determined by plotting the inhibition percentage against the concentration.[7]

-

Cellular Lipid Peroxidation: Malondialdehyde (MDA) Assay

This protocol measures malondialdehyde (MDA), a key byproduct of lipid peroxidation, to quantify oxidative damage in cells treated with an inducer and co-treated with this compound.[11]

Protocol:

-

Sample Preparation (Cell Lysates):

-

Culture cells (e.g., endothelial cells, hepatocytes) to confluence.

-

Treat cells with an oxidative stress inducer (e.g., H₂O₂) with and without various concentrations of CSS.

-

Wash cells with cold PBS, then homogenize or lyse them in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to collect the supernatant.[12]

-

-

TBARS Reaction:

-

Prepare the Thiobarbituric Acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl).[11]

-

In a microcentrifuge tube, mix a volume of the cell supernatant (e.g., 100 µL) with the TBA reagent and an acid (e.g., 15% TCA).[11]

-

To prevent further oxidation during the assay, an antioxidant like Butylated Hydroxytoluene (BHT) can be added.[13]

-

-

Incubation and Measurement:

-

Incubate the mixture at a high temperature (e.g., 95-100°C) for a set time (e.g., 40-60 minutes).[12][14] This facilitates the reaction between MDA and TBA to form a pink-colored adduct.[11]

-

Cool the tubes and centrifuge to pellet any precipitate.[14]

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[12][14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of MDA.

-

Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.[11]

-

Endogenous Antioxidant Enzyme Activity

Investigating the effect of CSS on the activity of key antioxidant enzymes like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) in cell lysates provides insight into its potential to bolster cellular defenses.

Protocol:

-

General: Use commercially available assay kits for SOD, CAT, and GPx activity, following the manufacturer's instructions. These kits typically provide all necessary reagents and standardized protocols for colorimetric or fluorometric measurement.

-

Sample Preparation: Prepare cell lysates as described in the MDA assay (Section 3.2, Step 1).

-

Superoxide Dismutase (SOD) Activity: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[15] Assays often use a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by the SOD in the sample is measured.[16]

-

Catalase (CAT) Activity: CAT decomposes hydrogen peroxide into water and oxygen.[15] Activity is typically measured by monitoring the rate of H₂O₂ decomposition, which can be followed by a decrease in absorbance at 240 nm.[17]

-

Glutathione Peroxidase (GPx) Activity: GPx reduces hydrogen peroxide and lipid hydroperoxides by oxidizing glutathione.[15] Assays are often coupled, measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) via glutathione reductase.

Proposed Mechanism of Action: The Nrf2 Pathway

A plausible mechanism by which this compound could exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis.[18][19]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[20][21] Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[18][22]

Caption: Hypothetical activation of the Nrf2 pathway by CSS.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to allow for effective comparison and interpretation.

Table 1: In Vitro DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

|---|---|---|---|

| CSS | 10 | ||

| 50 | |||

| 100 | |||

| 250 | |||

| Ascorbic Acid | 5 | ||

| (Positive Control) | 10 |

| | 20 | | |

Table 2: Effect of CSS on MDA Levels in H₂O₂-Treated Cells

| Treatment Group | CSS Conc. (µM) | MDA Level (nmol/mg protein) (Mean ± SD) |

|---|---|---|

| Control (No H₂O₂) | 0 | |

| H₂O₂ Only | 0 | |

| H₂O₂ + CSS | 1 | |

| 10 |

| | 50 | |

Table 3: Effect of CSS on Antioxidant Enzyme Activity in H₂O₂-Treated Cells

| Treatment Group | CSS Conc. (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |

|---|---|---|---|---|

| Control (No H₂O₂) | 0 | |||

| H₂O₂ Only | 0 | |||

| H₂O₂ + CSS | 1 | |||

| 10 |

| | 50 | | | |

Conclusion

While this compound is established as a hemostatic agent, its reported anti-inflammatory effects warrant a thorough investigation into its potential antioxidant properties. The experimental framework outlined in this guide provides a systematic pathway for researchers to explore this hypothesis. By employing a combination of direct chemical assays, cellular models of oxidative stress, and mechanistic studies targeting the Nrf2 pathway, the scientific community can elucidate whether CSS possesses a clinically relevant antioxidant capacity, potentially expanding its therapeutic applications.

References

- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. abcam.cn [abcam.cn]

- 11. benchchem.com [benchchem.com]

- 12. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]

- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.uniroma1.it [iris.uniroma1.it]

- 19. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

Carbazochrome Sodium Sulfonate: A Technical Guide to its Effects on Endothelial Cell Permeability and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has demonstrated significant efficacy in modulating endothelial cell function, particularly in the context of vascular permeability. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the experimental protocols used to elucidate the impact of CSS on endothelial barrier integrity. The primary mechanism of action involves the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn stabilizes the endothelial barrier, prevents the formation of actin stress fibers, and preserves the integrity of cell-cell junctions mediated by VE-cadherin. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating vascular permeability and related therapeutic interventions.

Introduction

Endothelial cells form a critical barrier between the blood and surrounding tissues, regulating the passage of fluids, solutes, and cells. Disruption of this barrier, leading to increased vascular permeability, is a hallmark of various pathological conditions, including inflammation, sepsis, and diabetic retinopathy. Carbazochrome sodium sulfonate (CSS) is an adrenochrome (B1665551) derivative recognized for its capillary-stabilizing and hemostatic properties.[1] Emerging research has focused on its direct effects on endothelial cells to mitigate hyperpermeability.

This guide details the cellular and molecular mechanisms by which CSS exerts its effects on endothelial cell permeability and function, with a focus on the key findings from in vitro studies.

Mechanism of Action: Inhibition of Phosphoinositide Hydrolysis

The core mechanism by which this compound stabilizes the endothelial barrier is through the inhibition of agonist-induced phosphoinositide hydrolysis. Vasoactive agents such as thrombin, tryptase, and bradykinin (B550075) bind to their respective G-protein coupled receptors on the endothelial cell surface. This binding activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). This signaling cascade leads to the reorganization of the actin cytoskeleton, formation of stress fibers, and disruption of adherens junctions, ultimately increasing endothelial permeability.[2]

This compound intervenes in this pathway by inhibiting the hydrolysis of phosphoinositides, thereby preventing the generation of IP3 and the subsequent downstream signaling events that lead to barrier dysfunction.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Data Presentation

Disclaimer: The following tables are illustrative and based on the concentration ranges reported in the abstract of Sendo et al. (2003). Specific quantitative values are placeholders and should be confirmed with the full research paper.

Table 1: Effect of this compound on Endothelial Permeability

| Inducer (Concentration) | This compound (µM) | Permeability Change (%) (Illustrative) |

| Tryptase (10 nM) | 0 | +150% |

| 0.1 | +75% | |

| 0.5 | +20% | |

| 1.0 | +5% | |

| Thrombin (1 U/mL) | 0 | +180% |

| 0.1 | +90% | |

| 0.5 | +30% | |

| 1.0 | +10% | |

| Bradykinin (1 µM) | 0 | +160% |

| 0.1 | +80% | |

| 0.5 | +25% | |

| 1.0 | +8% |

Table 2: Inhibition of [³H]Inositol Triphosphate (IP3) Formation by this compound

| Inducer (Concentration) | This compound (µM) | IP3 Formation (cpm) (Illustrative) | Inhibition (%) (Illustrative) |

| Bradykinin (1 µM) | 0 | 5000 | 0% |

| 0.1 | 4000 | 20% | |

| 1.0 | 2500 | 50% | |

| 10.0 | 1500 | 70% | |

| Thrombin (1 U/mL) | 0 | 6000 | 0% |

| 0.1 | 4800 | 20% | |

| 1.0 | 3000 | 50% | |

| 10.0 | 1800 | 70% |

Experimental Protocols

Note: The following are representative protocols based on standard methodologies and information from the available literature. Specific parameters may need optimization.

Endothelial Permeability Assay (Transendothelial Albumin-Conjugated Evans Blue Transport)

This assay measures the passage of albumin across a confluent monolayer of endothelial cells, serving as an indicator of barrier function.

Materials:

-

Porcine Aortic Endothelial Cells (PAECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Evans Blue dye

-

Bovine Serum Albumin (BSA)

-

Vasoactive agents (tryptase, thrombin, bradykinin)

-

This compound

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).

-

Preparation of Tracer: Prepare a solution of 4% BSA in serum-free medium and add Evans Blue dye to a final concentration of 0.5%.

-

Treatment:

-

Pre-incubate the endothelial monolayers with varying concentrations of this compound (0.1-1 µM) for 30 minutes.

-

Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber.

-

-

Permeability Measurement:

-

Replace the medium in the upper chamber with the albumin-conjugated Evans Blue solution.

-

At specified time points (e.g., 30, 60, 90 minutes), collect samples from the lower chamber.

-

-

Quantification: Measure the absorbance of the samples from the lower chamber at 620 nm using a spectrophotometer. The amount of Evans Blue that has crossed the monolayer is proportional to the permeability.

Immunofluorescence Staining for VE-Cadherin and F-actin

This method is used to visualize the integrity of cell-cell junctions (VE-cadherin) and the organization of the actin cytoskeleton.

Materials:

-

PAECs grown on glass coverslips

-

Vasoactive agent (e.g., tryptase)

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-VE-cadherin

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

-

Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat confluent PAECs on coverslips with the vasoactive agent in the presence or absence of this compound.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-VE-cadherin antibody overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash and incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature.

-

Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Phosphoinositide Hydrolysis Assay

This assay quantifies the formation of inositol phosphates, the downstream products of PLC activation.

Materials:

-

PAECs

-

[³H]myo-inositol

-

Inositol-free medium

-

Agonists (thrombin, bradykinin)

-

This compound

-

LiCl

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Radiolabeling: Incubate PAECs with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound (0.1-10 µM).

-

Stimulation: Add the agonist (e.g., thrombin) and incubate for a short period (e.g., 30-60 seconds).

-

Extraction: Stop the reaction by adding ice-cold TCA.

-

Separation: Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol triphosphate fraction using a scintillation counter.

Mandatory Visualizations

Experimental Workflow: Endothelial Permeability Assay

Caption: Workflow for the endothelial permeability assay.

Experimental Workflow: Immunofluorescence Analysis

Caption: Workflow for immunofluorescence analysis.

Conclusion

This compound effectively counteracts agonist-induced increases in endothelial permeability. Its mechanism of action is centered on the inhibition of the phosphoinositide signaling pathway, which prevents the downstream events of calcium mobilization, actin stress fiber formation, and VE-cadherin disruption. The data, though requiring further detailed quantification from primary sources, strongly support the role of CSS as a stabilizer of the endothelial barrier. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other potential modulators of endothelial function. This technical guide serves as a valuable resource for researchers and professionals aiming to understand and therapeutically target vascular permeability.

References

The Role of Carbazochrome Sodium Sulfonate in Platelet Aggregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent derived from the oxidation of adrenaline, is utilized clinically to manage bleeding by enhancing capillary stability and promoting platelet plug formation.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the effects of Carbazochrome sodium sulfonate on platelet aggregation. It consolidates findings from clinical studies, details the primary signaling pathway involved, and presents standardized experimental protocols for investigating platelet function. The available evidence points to a mechanism mediated by platelet surface α-adrenoreceptors, leading to a cascade of intracellular events that culminate in platelet activation and aggregation.[1] This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development engaged in the study of hemostatic agents.

Introduction

This compound (CSS) is a hemostatic drug employed to reduce capillary bleeding and vascular permeability.[2][3] While its clinical application is established, a detailed understanding of its interaction with platelets at a molecular level is critical for optimizing its therapeutic use and exploring new applications. Platelet aggregation is a complex process central to hemostasis, involving platelet adhesion, activation, and aggregation to form a thrombus. This process is initiated by various agonists and mediated through intricate signaling pathways. This guide focuses on the relationship between CSS and the mechanisms of platelet aggregation, presenting the current state of knowledge, quantitative data from clinical investigations, and relevant experimental methodologies.

Mechanism of Action: The α-Adrenergic Receptor Pathway